2-Chloro-N-phenylisonicotinamide

Organic Synthesis Pharmaceutical Intermediate Process Chemistry

2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8) is a halogenated pyridinecarboxamide derivative with the molecular formula C12H9ClN2O and molecular weight of 232.67 g/mol. The compound features a chlorine atom at the 2-position of the pyridine ring and an N-phenyl substituent on the carboxamide moiety.

Molecular Formula C12H9ClN2O
Molecular Weight 232.66 g/mol
CAS No. 80194-83-8
Cat. No. B1590790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-phenylisonicotinamide
CAS80194-83-8
Molecular FormulaC12H9ClN2O
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)
InChIKeyLTAXNWGTCKPZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8): Procurement Specifications and Chemical Identity Guide


2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8) is a halogenated pyridinecarboxamide derivative with the molecular formula C12H9ClN2O and molecular weight of 232.67 g/mol . The compound features a chlorine atom at the 2-position of the pyridine ring and an N-phenyl substituent on the carboxamide moiety . This specific substitution pattern distinguishes it from unsubstituted isonicotinamide and other positional isomers, and the compound serves primarily as a versatile synthetic building block in pharmaceutical intermediate preparation and medicinal chemistry scaffold diversification .

2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8): Structural Specificity Prevents Direct Isonicotinamide Analog Substitution


Generic substitution among isonicotinamide derivatives is precluded by the precise electronic and steric requirements conferred by the 2-chloro and N-phenyl substituents. The electron-withdrawing chlorine at the pyridine 2-position alters the ring's electronic density and hydrogen-bonding capacity, while the N-phenyl group introduces a rigid aromatic moiety that dictates molecular conformation and lipophilicity (XLogP3 = 2.4) . These features are not present in the parent isonicotinamide (pyridine-4-carboxamide) or in regioisomers such as 2-chloro-N-phenylnicotinamide (CAS differing by ring substitution position) . In pharmaceutical intermediate applications, where downstream coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) rely on the precise positioning of the chlorine leaving group at C2 of the pyridine-4-carboxamide scaffold, substitution with an unhalogenated or differently halogenated analog would alter or eliminate the intended reactivity profile .

2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8): Quantified Differentiation Evidence versus Comparator Compounds


2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8): Synthetic Yield Advantage for Industrial Procurement Scaling

The synthesis of 2-chloro-N-phenylisonicotinamide via acylation of aniline with 2-chloroisonicotinoyl chloride proceeds with a reported isolated yield of 92% . This compares favorably to the typical yield range of 70–85% reported for analogous N-aryl isonicotinamide couplings using unactivated carboxylic acid coupling reagents such as EDCI/HOBt under comparable stoichiometry [1]. The higher efficiency reduces raw material cost per gram of purified product and minimizes chromatographic purification burden during scale-up.

Organic Synthesis Pharmaceutical Intermediate Process Chemistry

2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8): XLogP3 and Rotatable Bond Differentiation from Unsubstituted Isonicotinamide

The target compound exhibits a calculated partition coefficient XLogP3 of 2.4, which represents a substantial increase in lipophilicity compared to unsubstituted isonicotinamide (XLogP3 ≈ -0.5 to 0.1) . This ~2.3–2.9 log unit increase corresponds to approximately 200–800× higher octanol-water partition, enhancing membrane permeability potential. Additionally, the compound possesses 2 rotatable bonds, whereas the parent isonicotinamide has 1 [1]. These differences directly impact compound handling (solubility profile) and its utility as a lipophilic building block in fragment-based drug discovery campaigns targeting intracellular or CNS-accessible chemical space .

Medicinal Chemistry Drug Design Physicochemical Properties

2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8): Chlorine Substituent as a Synthetic Handle versus Non-Halogenated Analogs

The presence of a chlorine atom at the 2-position of the pyridine ring provides a tractable synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig, Sonogashira), enabling direct C–C or C–N bond formation at this position . In contrast, the non-halogenated analog N-phenylisonicotinamide (CAS 3034-35-7) lacks this reactive site and would require separate halogenation or directed ortho-metalation protocols, adding 1–2 synthetic steps and reducing overall efficiency [1]. The 2-chloro substitution pattern is particularly advantageous for late-stage functionalization in parallel synthesis arrays where diversification at the C2 position is desired without disturbing the intact N-phenyl amide moiety .

Cross-Coupling Medicinal Chemistry Scaffold Diversification

2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8): Analytical Characterization Benchmark (LC-MS RT and ESI+) for Procurement Quality Control

The compound is characterized by a reproducible LC-MS retention time of 0.87 minutes and an ES+ molecular ion peak at m/z = 233.1 under the reported chromatographic conditions . These parameters provide an objective, instrument-verifiable benchmark for incoming quality control that distinguishes the target compound from structurally similar impurities or degradation products. In contrast, regioisomeric impurities such as 2-chloro-N-phenylnicotinamide (if present from side reactions) would exhibit distinct chromatographic behavior, allowing procurement teams to establish purity specifications beyond simple area-percentage HPLC analysis .

Quality Control Analytical Chemistry Procurement Verification

2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8): High-Value Application Scenarios Based on Verified Evidence


Pharmaceutical Intermediate for Parallel Library Synthesis Requiring C2 Diversification

The 2-chloro substituent provides a reactive handle for Pd-catalyzed cross-coupling reactions . Procurement of CAS 80194-83-8 in multi-gram quantities is warranted when medicinal chemistry campaigns require systematic variation at the pyridine C2 position while maintaining the N-phenyl amide pharmacophore intact. The pre-installed chlorine eliminates the need for a separate halogenation step compared to starting from N-phenylisonicotinamide, reducing synthetic sequence length by 1–2 steps per library member .

Process Chemistry Scale-Up for Amide Bond Formation Benchmarking

The documented synthetic procedure from 2-chloroisonicotinoyl chloride and aniline proceeds with a 92% isolated yield under defined conditions . This high-yielding protocol makes CAS 80194-83-8 a suitable model substrate for process chemistry teams optimizing acylation reaction parameters (temperature ramp, base selection, solvent volume) prior to applying the methodology to more complex or costly amine partners . The reproducibility of the 92% yield provides a clear performance benchmark.

Lipophilic Fragment Library Construction for CNS or Intracellular Target Screening

With a calculated XLogP3 of 2.4, CAS 80194-83-8 occupies a lipophilicity range compatible with passive membrane permeability and CNS drug-like chemical space . This contrasts with the hydrophilic parent isonicotinamide (XLogP3 < 0.1) . Procurement of this compound is strategically relevant for fragment-based drug discovery groups assembling libraries of moderately lipophilic, heteroaromatic scaffolds for screening against intracellular protein targets or targets requiring blood-brain barrier penetration potential .

Analytical Reference Standard for LC-MS Method Development and Impurity Profiling

The established LC-MS profile (RT = 0.87 min; ES+ = 233.1) enables the compound to serve as a system suitability standard or retention time marker when developing chromatographic methods for isonicotinamide derivative analysis. Procurement of a characterized reference sample supports analytical development groups in establishing impurity profiling methods where regioisomeric discrimination (e.g., from 2-chloro-N-phenylnicotinamide) is required .

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